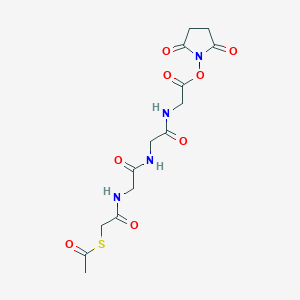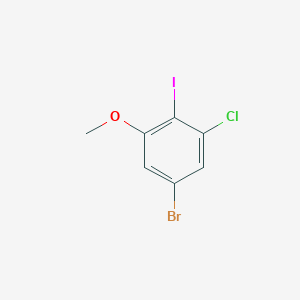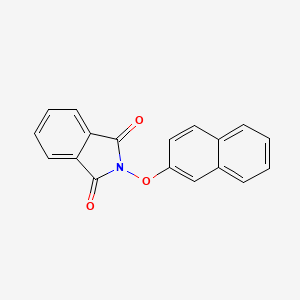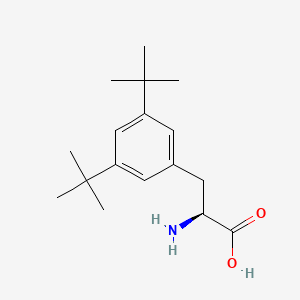![molecular formula C32H36N4O6 B13036149 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a complex organic compound. It is characterized by the presence of multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazolopyridine core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality of the piperidine ring.
Formation of Pyrazolopyridine Core: The pyrazolopyridine core is synthesized through a series of cyclization reactions.
Introduction of tert-Butoxycarbonyl (Boc) Group: The Boc group is added to protect the carboxylic acid functionality.
Final Coupling: The protected intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the pyrazolopyridine core.
Substitution: Various substitution reactions can occur at the fluorenylmethoxycarbonyl (Fmoc) group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl (Fmoc) group can interact with proteins and enzymes, modulating their activity. The piperidine ring and pyrazolopyridine core contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- **®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid
- **2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
Uniqueness
The uniqueness of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C32H36N4O6 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C32H36N4O6/c1-32(2,3)42-31(40)35-17-14-27-25(18-35)28(29(37)38)36(33-27)20-12-15-34(16-13-20)30(39)41-19-26-23-10-6-4-8-21(23)22-9-5-7-11-24(22)26/h4-11,20,26H,12-19H2,1-3H3,(H,37,38) |
InChI 键 |
NPHGUGJAQLJFOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)C(=O)O)C3CCN(CC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)

![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
